![molecular formula C14H22ClN3 B13882682 4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B13882682.png)
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a chloro-substituted aniline ring and a piperazine moiety, which is further substituted with an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline typically involves multiple steps. One common method is the reaction of 4-chloro-3-nitrobenzyl chloride with 4-propan-2-ylpiperazine under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-[(4-methylpiperazin-1-yl)methyl]aniline
- 4-Chloro-3-[(4-ethylpiperazin-1-yl)methyl]aniline
- 4-Chloro-3-[(4-isobutylpiperazin-1-yl)methyl]aniline
Uniqueness
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
属性
分子式 |
C14H22ClN3 |
|---|---|
分子量 |
267.80 g/mol |
IUPAC 名称 |
4-chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H22ClN3/c1-11(2)18-7-5-17(6-8-18)10-12-9-13(16)3-4-14(12)15/h3-4,9,11H,5-8,10,16H2,1-2H3 |
InChI 键 |
HNWXMLNQZQAOAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



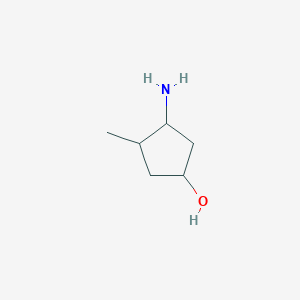

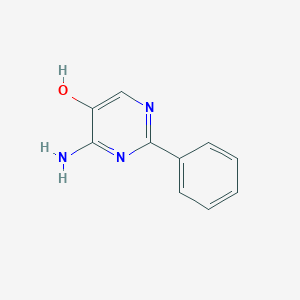
![tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)
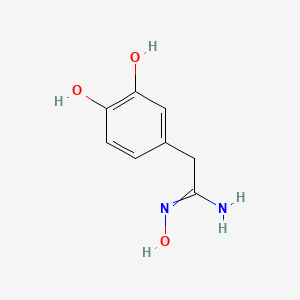
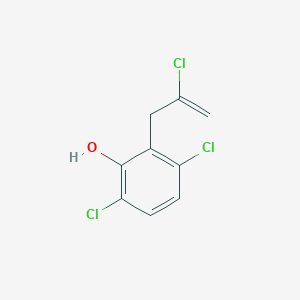
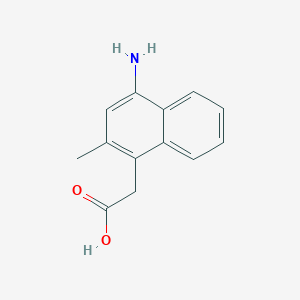
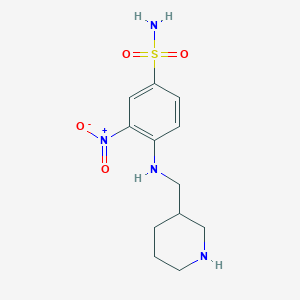

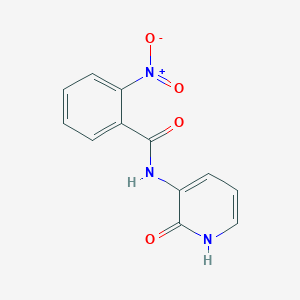
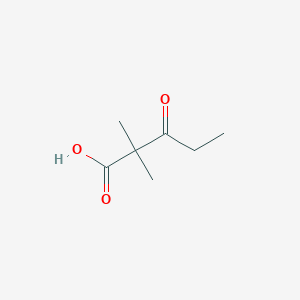
![2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine](/img/structure/B13882663.png)

